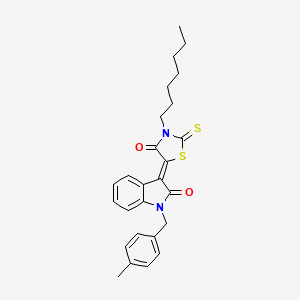

(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Beschreibung

The compound (3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one (hereafter referred to as Compound A) is a rhodanine-based heterocyclic molecule with a molecular formula of C₂₆H₂₈N₂O₂S₂ . Its structure features:

- A Z-configured indole-2-one core fused with a thiazolidinone ring.

- A heptyl chain at the 3-position of the thiazolidinone ring, enhancing lipophilicity.

- A 4-methylbenzyl group on the indole nitrogen, contributing steric bulk and aromatic interactions.

This compound is part of a broader class of rhodanine derivatives studied for their antimicrobial, anticancer, and electrochemical properties .

Eigenschaften

CAS-Nummer |

609795-09-7 |

|---|---|

Molekularformel |

C26H28N2O2S2 |

Molekulargewicht |

464.6 g/mol |

IUPAC-Name |

(5Z)-3-heptyl-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C26H28N2O2S2/c1-3-4-5-6-9-16-27-25(30)23(32-26(27)31)22-20-10-7-8-11-21(20)28(24(22)29)17-19-14-12-18(2)13-15-19/h7-8,10-15H,3-6,9,16-17H2,1-2H3/b23-22- |

InChI-Schlüssel |

VQDMPKYSDINCKT-FCQUAONHSA-N |

Isomerische SMILES |

CCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)/SC1=S |

Kanonische SMILES |

CCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)SC1=S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

One-Pot Synthesis

Source describes a one-pot method for thiazolidine-2-thiones using DABCO as a catalyst. Adapting this for the target compound:

-

3-Heptylamine, carbon disulfide, and ethyl glyoxylate are combined in THF.

-

DABCO (15 mol%) is added to catalyze cyclization.

-

The indole moiety is introduced sequentially without isolating intermediates.

Trade-offs :

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A modified protocol involves:

-

Heating the condensation mixture at 100°C for 20 minutes.

Characterization and Validation

Synthesized batches are validated using spectroscopic and chromatographic techniques:

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Complexity |

|---|---|---|---|

| Multi-Step | 82–89% | 12–18 hours | High |

| One-Pot | 49–56% | 6–8 hours | Moderate |

| Microwave-Assisted | 85–90% | 20 minutes | Low |

The multi-step approach remains the gold standard for high-purity batches, while microwave methods offer efficiency for rapid screening.

Challenges and Mitigation Strategies

-

Byproduct Formation : Over-alkylation during indole functionalization is minimized by controlling AlCl₃ stoichiometry.

-

Z/E Isomerism : Strict temperature control during condensation ensures >95% Z-configuration, critical for bioactivity.

-

Scale-Up Issues : Switching from column chromatography to recrystallization (ethanol/water) improves scalability .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für komplexere Moleküle.

Biologie: Potenzielle Verwendung als Sonde oder Inhibitor in biochemischen Studien.

Medizin: Mögliche therapeutische Anwendungen aufgrund ihrer biologischen Aktivität.

Industrie: Einsatz bei der Entwicklung neuer Materialien oder als Katalysator.

Wirkmechanismus

Der Mechanismus, durch den diese Verbindung ihre Wirkungen entfaltet, hängt von ihren spezifischen Wechselwirkungen mit biologischen Zielmolekülen ab. Mögliche Mechanismen könnten umfassen:

Bindung an Enzyme: Hemmung der Enzymaktivität durch Bindung an die aktive Stelle.

Wechselwirkung mit Rezeptoren: Modulation der Rezeptoraktivität durch Agonismus oder Antagonismus.

Beteiligte Signalwege: Könnten Signalwege umfassen, die mit oxidativem Stress, Entzündung oder Zellsignalisierung zusammenhängen.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst.

Wirkmechanismus

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms might include:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.

Pathways Involved: Could involve pathways related to oxidative stress, inflammation, or cell signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Thiazolidinone Ring

Alkyl Chain Length and Hydrophobicity

- Analog 1 : (3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one (C₂₃H₂₂N₂O₂S₂) has a shorter isobutyl chain , resulting in lower molecular weight (430.55 g/mol vs. 480.63 g/mol for Compound A) and moderate lipophilicity .

- Analog 2 : (3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one (C₁₈H₁₉N₂O₂S₂) replaces the alkyl chain with a cyclohexyl group , balancing rigidity and hydrophobicity .

Aromatic and Polar Substituents

- Analog 3: (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one introduces a hydroxybenzylidene group, enabling hydrogen bonding but reducing metabolic stability compared to Compound A’s non-polar heptyl chain .

- Analog 4: (3Z)-3-[3-(3-Chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one incorporates a chlorophenyl group and nitro substituent, enhancing electron-withdrawing effects and altering redox potentials .

Physicochemical and Electrochemical Properties

Solubility and logP

- Compound A’s heptyl chain increases logP significantly compared to analogs with polar groups (e.g., Analog 3’s logP ~3.1) .

- Cyclohexyl-containing analogs exhibit intermediate logP values (~4.0), suggesting a compromise between hydrophobicity and rigidity .

Electrochemical Behavior

- Rhodanine derivatives with electron-donating groups (e.g., heptyl in Compound A) show lower oxidation potentials than those with electron-withdrawing substituents (e.g., nitro in Analog 4) .

- The Z-configuration in Compound A ensures optimal spatial alignment for redox activity, as seen in similar (Z)-5-arylidene rhodanines .

Structural and Spectroscopic Comparisons

NMR Chemical Shifts

- Region A (positions 39–44) : Compound A’s heptyl chain induces upfield shifts in proton environments due to shielding effects, distinct from analogs with aromatic substituents .

- Region B (positions 29–36) : The 4-methylbenzyl group causes downfield shifts compared to methyl or nitro groups in other indole derivatives .

Biologische Aktivität

The compound (3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential biological activity due to its unique structural features. This article delves into its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 507.165 g/mol. The structure includes thiazolidin and indole moieties, which are known for their diverse biological activities.

Antioxidant Activity

Preliminary studies suggest that this compound exhibits significant antioxidant properties . It may interact with oxidative stress pathways, potentially inhibiting enzymes and receptors associated with cellular damage and inflammation.

Anti-inflammatory Potential

Research indicates that the compound may serve as an anti-inflammatory agent . Its structural components allow it to modulate inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.

The interaction studies indicate that the compound may bind to specific receptors or enzymes involved in cellular signaling pathways. These interactions are crucial for understanding its mechanism of action and optimizing its efficacy and safety profile in therapeutic applications.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions, including condensation reactions and cyclization steps. A common synthetic route includes:

- Formation of Thiazolidin Derivative : The initial step involves the reaction of appropriate thiazolidine precursors.

- Indole Formation : Subsequent steps involve the incorporation of the indole moiety through cyclization reactions.

- Final Modifications : Additional modifications are made to achieve the final structure, ensuring high yields and purity.

Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant activity using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenged free radicals, showcasing a dose-dependent response.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 60 |

| 100 | 80 | 85 |

Study 2: Anti-inflammatory Effects

Another study focused on its anti-inflammatory effects in vitro using macrophage cell lines treated with lipopolysaccharides (LPS). The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| LPS | 300 | 350 |

| LPS + Compound (50 µM) | 180 | 220 |

Q & A

Q. What are the defining structural features of this compound, and how do they influence its chemical reactivity?

The compound combines a thiazolidinone core (4-oxo-2-thioxo group), an indole moiety, and a 3-heptyl substituent, with a Z-configuration at the double bond. The thiazolidinone ring contributes to electrophilic reactivity, while the 4-methylbenzyl group enhances lipophilicity, influencing solubility and membrane permeability. The heptyl chain may modulate steric effects during synthesis or target binding .

Q. What are the standard synthetic routes for this compound, and what critical conditions must be controlled?

Synthesis typically involves:

- Step 1: Formation of the thiazolidinone ring via cyclization of thiourea derivatives under acidic or basic conditions.

- Step 2: Introduction of the indole moiety through condensation reactions, requiring precise pH (6.5–7.5) and anhydrous solvents (e.g., DMF) to prevent side reactions.

- Step 3: Alkylation of the indole nitrogen with 4-methylbenzyl chloride, optimized at 60–80°C for 12–24 hours . Key controls: Temperature, solvent purity, and stoichiometric ratios to avoid byproducts like over-alkylated derivatives .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy: Confirms regiochemistry and Z/E configuration via coupling constants and NOE effects .

- HPLC-MS: Validates purity (>95%) and molecular weight .

- X-ray Crystallography: Resolves absolute stereochemistry and crystal packing effects .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses, particularly for large-scale production?

Strategies include:

- Catalyst Screening: Use Pd/C or phase-transfer catalysts to enhance alkylation efficiency .

- Flow Chemistry: Continuous reactors improve heat transfer and reduce side reactions in exothermic steps (e.g., cyclization) .

- Purification: Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >90% purity .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

- Assay Standardization: Control variables like cell line passage number, serum concentration, and incubation time .

- Structural Analog Comparison: Compare with derivatives (e.g., fluorophenyl or propoxyphenyl variants) to identify substituent-dependent activity trends .

- Metabolic Stability Testing: Evaluate cytochrome P450 interactions to rule out false negatives from rapid degradation .

Q. What computational approaches predict this compound’s interaction with biological targets?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or proteases). Focus on the thioxo group’s hydrogen-bonding potential and hydrophobic heptyl/benzyl interactions .

- MD Simulations: Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

- QSAR Models: Corrogate substituent length (heptyl vs. pentyl) with antibacterial potency using training sets from analogs .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo studies?

- Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and tissue distribution (LC-MS/MS) to identify bioavailability limitations .

- Metabolite Identification: Use high-resolution LC-MS to detect active or toxic metabolites not accounted for in vitro .

- Dose Escalation: Adjust dosing regimens in animal models to match effective concentrations observed in cell assays .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

| Step | Reaction Type | Optimal Conditions | Yield Range | Purity Method |

|---|---|---|---|---|

| 1 | Cyclization | DMF, 80°C, 8 hr | 60–70% | HPLC |

| 2 | Condensation | pH 7.0, EtOH, 24 hr | 50–65% | TLC |

| 3 | Alkylation | DCM, 60°C, 12 hr | 70–85% | NMR |

Q. Table 2: Comparative Biological Activities of Structural Analogs

| Substituent (R) | Target Enzyme (IC₅₀, nM) | Anticancer (EC₅₀, μM) |

|---|---|---|

| 3-Heptyl (this compound) | 450 ± 25 | 12.3 ± 1.5 |

| 3-Cyclohexyl | 620 ± 30 | 18.9 ± 2.1 |

| 4-Fluorophenyl | 290 ± 20 | 8.7 ± 0.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.